molecular formula C24H21N3 B13775164 2-[3,5-bis(2-aminophenyl)phenyl]aniline

2-[3,5-bis(2-aminophenyl)phenyl]aniline

Cat. No.: B13775164
M. Wt: 351.4 g/mol
InChI Key: CTBCGPDGIWWKAV-UHFFFAOYSA-N
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Description

2-[3,5-bis(2-aminophenyl)phenyl]aniline is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2-aminophenyl)phenyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2-aminophenyl)phenyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[3,5-bis(2-aminophenyl)phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2-aminophenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4-aminophenyl)benzene
  • 1,3,5-Tris(4-nitrophenyl)benzene
  • 1,3,5-Tris(4-bromophenyl)benzene

Uniqueness

2-[3,5-bis(2-aminophenyl)phenyl]aniline is unique due to its specific arrangement of amino groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C24H21N3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[3,5-bis(2-aminophenyl)phenyl]aniline

InChI

InChI=1S/C24H21N3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H,25-27H2

InChI Key

CTBCGPDGIWWKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3N)C4=CC=CC=C4N)N

Origin of Product

United States

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